molecular formula C11H8F3N B11893596 3-(Trifluoromethyl)naphthalen-2-amine

3-(Trifluoromethyl)naphthalen-2-amine

Cat. No.: B11893596
M. Wt: 211.18 g/mol
InChI Key: HWGQOBLLCLYRDH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H8F3N It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group and another by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)naphthalen-2-amine can be achieved through several methods. One common approach involves the trifluoromethylation of naphthalen-2-amine. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(Trifluoromethyl)naphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)naphthalen-2-amine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzyme activity and receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Similar structure but with an aniline base.

    2-(Trifluoromethyl)naphthalen-1-amine: Isomer with the trifluoromethyl group in a different position.

    3-(Trifluoromethyl)phenylamine: Similar structure but with a phenyl base.

Uniqueness

3-(Trifluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups on the naphthalene ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-7-3-1-2-4-8(7)6-10(9)15/h1-6H,15H2

InChI Key

HWGQOBLLCLYRDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)N

Origin of Product

United States

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